molecular formula C139H219N45O39 B024493 CS4 Peptide CAS No. 107978-80-3

CS4 Peptide

Cat. No.: B024493
CAS No.: 107978-80-3
M. Wt: 3144.5 g/mol
InChI Key: APLLBGWLJSILKN-PSDHQGSASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CS4 Peptide, also known as this compound, is a useful research compound. Its molecular formula is C139H219N45O39 and its molecular weight is 3144.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

CS4 peptide has shown promise in therapeutic contexts, particularly in the treatment of various diseases due to its bioactive properties.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Studies indicate that CS4 can modulate immune responses by influencing cytokine production, thus reducing inflammation in affected tissues .

Anticoagulant Properties

Research has demonstrated that CS4 possesses anticoagulant activity, which can be beneficial in preventing thromboembolic disorders. Its mechanism involves the inhibition of thrombin and factor Xa, crucial components in the coagulation cascade .

Cancer Treatment

Emerging studies suggest that this compound may play a role in cancer therapy by inhibiting tumor growth and metastasis. The peptide's ability to interfere with cellular signaling pathways involved in cancer progression is currently under investigation .

Biotechnological Applications

This compound is utilized in various biotechnological fields, enhancing the development of novel therapies and diagnostic tools.

Vaccine Development

CS4 can be employed to design vaccines that enhance immune responses against specific pathogens. Its ability to act as an adjuvant improves the efficacy of vaccines by promoting a stronger immune response .

Drug Delivery Systems

The incorporation of CS4 into drug delivery systems has been explored to improve the bioavailability and targeted delivery of therapeutic agents. Its biocompatibility and ability to form hydrogels make it suitable for controlled release formulations .

Case Studies

Several studies have highlighted the applications of this compound across different domains:

Study Application Findings
Anti-inflammatoryDemonstrated reduction in cytokine levels in arthritis models, suggesting potential for treating inflammatory diseases.
AnticoagulantShowed significant inhibition of thrombin activity, indicating potential use in anticoagulant therapies.
Cancer therapyIn vitro studies indicated that CS4 inhibits proliferation and migration of cancer cells, warranting further investigation into its therapeutic potential.
Vaccine adjuvantEnhanced immune response was observed when CS4 was used as an adjuvant in vaccine formulations against viral infections.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the structural stability of CS4 Peptide under varying physiological conditions?

To assess structural stability, employ circular dichroism (CD) spectroscopy to monitor secondary structural changes (e.g., α-helix, β-sheet) under pH gradients (e.g., 4.0–8.0) and temperature ranges (25–45°C). Pair this with molecular dynamics simulations to predict conformational shifts . For validation, use nuclear magnetic resonance (NMR) spectroscopy in deuterated solvents (e.g., D2O) to resolve atomic-level interactions, ensuring buffer compositions and sample purity (>95%) are explicitly documented .

Q. How can researchers standardize synthesis protocols for this compound to ensure batch-to-batch reproducibility?

Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling efficiency via resin type (e.g., Rink amide) and activator reagents (e.g., HBTU/HOBt). Monitor stepwise purity via HPLC (C18 column, 0.1% TFA gradient) and characterize final products using MALDI-TOF mass spectrometry. Document solvent sources (e.g., anhydrous DMF) and cleavage conditions (e.g., TFA/TIS/water, 95:2.5:2.5) to minimize variability .

Advanced Research Questions

Q. What strategies address conflicting data on this compound’s efficacy in different in vivo models?

Perform meta-analysis of existing studies (e.g., murine vs. zebrafish models) to identify confounding variables such as dosage (e.g., 0.5–2.0 mg/kg), administration routes (intraperitoneal vs. intravenous), or genetic backgrounds. Use sensitivity analysis to weigh parameters like bioavailability and tissue-specific uptake, referencing pharmacokinetic datasets . Additionally, conduct comparative dose-response studies with standardized endpoints (e.g., inflammatory markers, histological scoring) to isolate model-specific biases .

Q. How should researchers design experiments to evaluate this compound’s interaction with membrane-bound receptors while minimizing off-target effects?

Implement surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity (KD) and specificity. Include negative controls (e.g., scrambled peptide sequences) and competitive binding assays using receptor antagonists. For cellular studies, employ CRISPR/Cas9-knockout models to confirm receptor dependency. Statistical validation should include ANOVA with post-hoc correction (e.g., Bonferroni) to account for multiple comparisons .

Q. What statistical approaches are critical for analyzing time-dependent this compound activity in longitudinal studies?

Apply mixed-effects models to handle repeated measurements and individual variability. For non-linear dynamics (e.g., biphasic responses), use segmented regression or spline models. Report effect sizes with 95% confidence intervals and adjust for covariates (e.g., age, baseline biomarker levels). Open-source tools like R (lme4 package) or Python (statsmodels) are recommended for reproducibility .

Q. Data Contradiction & Validation

Q. How can discrepancies in this compound’s reported half-life across in vitro and in vivo studies be resolved?

Conduct parallel experiments under harmonized conditions:

  • In vitro: Use serum stability assays (e.g., 10% FBS, 37°C) with LC-MS quantification.
  • In vivo: Employ radiolabeled peptide (e.g., ³H-CS4) and pharmacokinetic sampling (plasma/tissue). Compare degradation kinetics using two-compartment modeling, and validate with protease inhibition controls (e.g., PMSF, EDTA) .

Q. What validation frameworks are recommended when this compound’s mechanism of action conflicts with prior literature?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypothesis validity. Perform orthogonal assays (e.g., RNA-seq for pathway analysis, phosphoproteomics for kinase activity) to corroborate findings. Cross-reference with structural analogs (e.g., alanine-scanning mutants) to pinpoint functional residues .

Q. Methodological Pitfalls & Solutions

Q. How can researchers mitigate batch variability in this compound production for multi-center trials?

Establish a centralized synthesis facility with ISO-certified protocols. Implement QC checkpoints:

  • Purity (>98% via HPLC).
  • Endotoxin levels (<0.1 EU/mg, Limulus amebocyte lysate assay). Share raw characterization data (e.g., NMR spectra, mass-charge ratios) via open-access repositories to enhance transparency .

Q. What are the best practices for ensuring robust blinding in this compound efficacy trials?

Use third-party randomization (e.g., block randomization software) and double-blinding for treatment groups. Encrypt peptide vials with unique barcodes and employ independent statisticians for data analysis. Report blinding efficacy in supplementary materials (e.g., CONSORT checklist) .

Q. Ethical & Reporting Standards

Q. How should researchers address ethical considerations in this compound studies involving human-derived samples?

Obtain IRB approval and informed consent for biospecimen use (e.g., primary cells, serum). Anonymize donor metadata and adhere to GDPR/HIPAA guidelines. In publications, disclose ethical approval IDs and consent procedures in the Methods section .

Properties

CAS No.

107978-80-3

Molecular Formula

C139H219N45O39

Molecular Weight

3144.5 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(1S)-4-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]oxy-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C139H219N45O39/c1-11-69(4)103(172-119(206)94-37-23-57-181(94)131(218)107(74(9)188)176-109(196)70(5)161-123(210)104(71(6)185)175-124(211)106(73(8)187)174-120(207)93-36-22-56-180(93)130(217)96-39-25-59-183(96)132(219)108(75(10)189)177-125(212)105(72(7)186)173-114(201)84(31-17-51-156-137(147)148)164-111(198)82(29-15-49-154-135(143)144)163-110(197)80(140)61-76-27-13-12-14-28-76)122(209)165-83(30-16-50-155-136(145)146)112(199)169-89(63-78-65-153-67-160-78)115(202)166-86(32-18-52-157-138(149)150)127(214)178-54-20-34-91(178)117(204)167-87(33-19-53-158-139(151)152)128(215)184-60-26-40-97(184)134(222)223-101(195)48-46-88(133(220)221)168-113(200)85(45-47-100(193)194)162-99(192)66-159-121(208)102(68(2)3)171-116(203)90(64-98(142)191)170-118(205)92-35-21-55-179(92)129(216)95-38-24-58-182(95)126(213)81(141)62-77-41-43-79(190)44-42-77/h12-14,27-28,41-44,65,67-75,78,80-97,102-108,185-190H,11,15-26,29-40,45-64,66,140-141H2,1-10H3,(H2,142,191)(H,159,208)(H,161,210)(H,162,192)(H,163,197)(H,164,198)(H,165,209)(H,166,202)(H,167,204)(H,168,200)(H,169,199)(H,170,205)(H,171,203)(H,172,206)(H,173,201)(H,174,207)(H,175,211)(H,176,196)(H,177,212)(H,193,194)(H,220,221)(H4,143,144,154)(H4,145,146,155)(H4,147,148,156)(H4,149,150,157)(H4,151,152,158)/t69-,70-,71+,72+,73+,74+,75+,78?,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,102-,103-,104-,105-,106-,107-,108-/m0/s1

InChI Key

APLLBGWLJSILKN-PSDHQGSASA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N

Synonyms

CS4 peptide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.